![molecular formula C21H19F3N6O B2359984 (4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 1021115-06-9](/img/structure/B2359984.png)
(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
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Overview
Description
(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C21H19F3N6O and its molecular weight is 428.419. The purity is usually 95%.
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Scientific Research Applications
- Findings : Several compounds demonstrated significant activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, they were also non-toxic to human cells .
- Cytotoxicity : Importantly, it remained potent even against adriamycin-resistant breast and hepatocarcinoma cells .
- Neuroprotective Effect : These derivatives hold potential for neuroprotection, which is crucial in various neurological disorders .
- Unique Aspect : The compound has been structurally characterized in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate, or malonate) .
Anti-Tubercular Activity
Anticancer Potential
C-Abl Inhibition for Neuroprotection
Structural Characterization of Imatinib
Pyrazolo[4,3-c]pyridines Synthesis
Mechanism of Action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a major global health concern .
Mode of Action
It is known to exhibit significant activity against mycobacterium tuberculosis h37ra . The compound’s interaction with its target likely results in the inhibition of bacterial growth, although the specific biochemical interactions remain to be elucidated .
Pharmacokinetics
The compound has been shown to exhibit significant anti-tubercular activity, suggesting that it has sufficient bioavailability to reach its target .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis H37Ra growth . This leads to a reduction in the severity of tuberculosis symptoms and potentially to the eradication of the bacterium from the host organism .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. These may include the presence of other medications, the host organism’s immune response, and the genetic characteristics of the target bacterium
properties
IUPAC Name |
[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N6O/c22-21(23,24)16-6-2-1-5-15(16)20(31)30-13-11-29(12-14-30)19-9-8-18(27-28-19)26-17-7-3-4-10-25-17/h1-10H,11-14H2,(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLZQYFSDOBUNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone |
Disclaimer and Information on In-Vitro Research Products
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